molecular formula C24H25N3OS B11635481 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 441782-95-2

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11635481
CAS No.: 441782-95-2
M. Wt: 403.5 g/mol
InChI Key: UNXNLPMRTWRMNT-UHFFFAOYSA-N
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Description

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and characterization to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its electronic properties allow it to function as a molecular switch, changing its conductivity in response to external stimuli such as ultraviolet radiation or visible light . This switching behavior is attributed to changes in the molecular geometry and electronic structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific combination of a quinoline core and a thiophene ring, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

441782-95-2

Molecular Formula

C24H25N3OS

Molecular Weight

403.5 g/mol

IUPAC Name

2-amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H25N3OS/c1-14-10-17(15(2)29-14)21-18(13-25)23(26)27(16-8-6-5-7-9-16)19-11-24(3,4)12-20(28)22(19)21/h5-10,21H,11-12,26H2,1-4H3

InChI Key

UNXNLPMRTWRMNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC=C4)N)C#N

Origin of Product

United States

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